molecular formula BCl2 B088852 Dichloroboron CAS No. 10325-39-0

Dichloroboron

Cat. No.: B088852
CAS No.: 10325-39-0
M. Wt: 81.72 g/mol
InChI Key: GKWKOCYSCDZTAX-UHFFFAOYSA-N
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Description

Dichloroboron (BCl₂) is a boron chloride compound characterized by two chlorine atoms bonded to a central boron atom. Unlike the more common boron trichloride (BCl₃), this compound exhibits distinct structural and electronic properties due to its reduced valency. It is typically generated as an intermediate in reactions involving boron halides or through the controlled decomposition of BCl₃ . This compound is highly reactive, serving as a precursor in synthesizing coordination complexes and heterocyclic boron-nitrogen compounds . Its reactivity stems from the electron-deficient boron center, which readily forms dative bonds with Lewis bases such as amines or ethers .

Properties

CAS No.

10325-39-0

Molecular Formula

BCl2

Molecular Weight

81.72 g/mol

InChI

InChI=1S/BCl2/c2-1-3

InChI Key

GKWKOCYSCDZTAX-UHFFFAOYSA-N

SMILES

[B](Cl)Cl

Canonical SMILES

[B](Cl)Cl

Other CAS No.

13842-52-9

Synonyms

dichloroborane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boron Trichloride (BCl₃)

  • Structure and Bonding : BCl₃ adopts a trigonal planar geometry with three equivalent B-Cl bonds (bond energy: 324.7150 kcal/mol) . In contrast, dichloroboron (BCl₂) likely exhibits a bent or linear geometry due to fewer substituents, resulting in lower total bond energy (215.6264 kcal/mol) .
  • Reactivity : BCl₃ is a strong Lewis acid widely used in catalysis and semiconductor processing. This compound, with fewer electron-withdrawing chlorine atoms, shows enhanced electrophilicity and participates in unique coordination reactions (e.g., forming spiranic N→B complexes) .
  • Applications : BCl₃ is industrially significant in organic synthesis (e.g., Friedel-Crafts reactions), while this compound is primarily utilized in niche applications, such as synthesizing boron-nitrogen heterocycles .

Phenylborondichloride (C₆H₅BCl₂)

  • Structure : Phenylborondichloride incorporates a phenyl group attached to BCl₂, altering its electronic properties. Its total bond energy (238.3500 kcal/mol) is higher than BCl₂ but lower than BCl₃, reflecting the stabilizing effect of the aromatic ring .
  • Reactivity : The phenyl group donates electron density to boron, reducing its Lewis acidity compared to BCl₂. This compound is less reactive in coordination chemistry but serves as a precursor to arylboron esters .

Boron Dihalide Azides (BX₂N₃, X = F, Cl, Br)

  • Synthesis: These compounds are synthesized by reacting BCl₃ with trimethylsilyl azide (Me₃SiN₃), yielding (BCl₂N₃)₃ .
  • Stability: Infrared spectroscopy reveals that boron dihalide azides form oligomers, whereas this compound monomers are more transient and reactive .

Data Tables

Table 1: Bond Energy Comparison of Boron Chlorides

Compound Total Bond Energy (kcal/mol) Stability Relative to BCl₃
Boron Trichloride (BCl₃) 324.7150 Baseline (Most Stable)
This compound (BCl₂) 215.6264 33.4% Less Stable
Phenylborondichloride 238.3500 26.6% Less Stable

Research Findings and Limitations

  • Coordination Behavior : this compound forms stable spiranic structures via N→B coordination, as confirmed by NMR and X-ray diffraction . This property is absent in BCl₃, which primarily acts as a Lewis acid without forming such complexes.
  • Synthetic Challenges : this compound’s instability necessitates in situ generation, limiting its isolation and characterization .
  • Thermodynamic Instability : The lower bond energy of BCl₂ compared to BCl₃ makes it more reactive but less suitable for long-term storage .

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